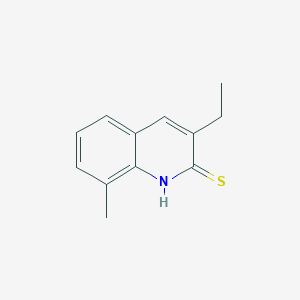

3-Ethyl-8-methylquinoline-2-thiol

Description

Properties

Molecular Formula |

C12H13NS |

|---|---|

Molecular Weight |

203.31 g/mol |

IUPAC Name |

3-ethyl-8-methyl-1H-quinoline-2-thione |

InChI |

InChI=1S/C12H13NS/c1-3-9-7-10-6-4-5-8(2)11(10)13-12(9)14/h4-7H,3H2,1-2H3,(H,13,14) |

InChI Key |

PXUOJABEMGHYPT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=CC=CC(=C2NC1=S)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Precursors via Pfitzinger Reaction and Related Methods

A common approach to quinoline-2-thiol derivatives involves the cyclization of appropriate aniline derivatives with β-ketoesters or α-haloketones under acidic or basic conditions. The Pfitzinger reaction, which condenses an aniline derivative with a β-ketoester in the presence of strong acid, is a classical method to form the quinoline core with substitution at the 2- and 3-positions. For example, the synthesis of 3-Ethyl-7,8-dimethylquinoline-2-thiol involves cyclization of substituted anilines bearing methyl groups at the 7 and 8 positions with ethyl-substituted ketoesters, followed by thiolation at position 2.

Regioselective Introduction of Alkyl Groups

Regioselectivity in introducing the ethyl group at position 3 and the methyl group at position 8 is critical. This is often achieved by:

- Using substituted aniline precursors already bearing methyl groups at the desired positions (e.g., 8-methyl aniline derivatives).

- Employing Vilsmeier-Haack formylation with phosphorus oxychloride and dimethylformamide to selectively formylate the quinoline ring at position 3, which can then be alkylated with ethyl halides under controlled low-temperature conditions (-78°C) using sterically hindered bases such as lithium diisopropylamide (LDA) to minimize side reactions.

The introduction of the thiol group at position 2 is typically achieved by:

- Conversion of the 2-oxo group (quinoline-2-one) to the corresponding 2-thiol via reaction with phosphorus pentasulfide (P4S10) or Lawesson’s reagent, which selectively replaces the oxygen with sulfur.

- Alternatively, nucleophilic substitution of a 2-chloroquinoline intermediate with thiol nucleophiles under basic conditions can yield the 2-thiol derivative.

One-Pot and Green Synthetic Approaches

Recent advances in quinoline synthesis emphasize green chemistry and nanocatalysis. Nanoparticle-supported catalysts such as Fe3O4-based magnetic nanoparticles functionalized with acidic groups have been used to catalyze the Friedlander quinoline synthesis under solvent-free or mild conditions, achieving high yields and recyclability. Although these methods are reported for general quinoline derivatives, they can be adapted for the synthesis of 3-Ethyl-8-methylquinoline-2-thiol by selecting appropriate starting materials.

For thiol introduction on quinoline derivatives, a strategy involving conjugate addition of thiol-containing reagents to quinoline precursors followed by deprotection has been demonstrated. For example, trityl-protected thiol derivatives can be synthesized and subsequently deprotected using trifluoroacetic acid and triethylsilane to yield the free thiol in good yields (around 80%). This method allows for selective thiol installation without affecting other sensitive functional groups.

- Regioselectivity is a major challenge in the synthesis of 3-Ethyl-8-methylquinoline-2-thiol. Careful choice of starting materials and reaction conditions (temperature, solvent polarity, base strength) is essential to direct substitution to the desired positions.

- Nanocatalyst-based methods offer environmentally friendly alternatives with shorter reaction times and high yields, though adaptation to thiol-containing quinolines requires further optimization.

- Thiol group introduction via protected intermediates followed by mild deprotection avoids side reactions and degradation of sensitive quinoline rings.

- Industrial scale synthesis may employ continuous flow reactors to control reaction parameters precisely, improving reproducibility and scalability.

The preparation of 3-Ethyl-8-methylquinoline-2-thiol involves multi-step synthetic routes combining classical cyclization reactions, regioselective alkylation, and thiolation strategies. Advances in nanocatalysis and protected thiol chemistry provide promising avenues for efficient and green synthesis. Optimization of reaction conditions to achieve regioselectivity and high yields remains a key focus in research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-8-methylquinoline-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The quinoline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The ethyl and methyl groups can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced quinoline derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

3-Ethyl-8-methylquinoline-2-thiol has been investigated for its antimicrobial properties. Studies have shown that thiol derivatives of quinolines exhibit strong antibacterial and antifungal activities. For example, a series of synthesized quinoline derivatives, including 3-ethyl-8-methylquinoline-2-thiol, were tested against various bacterial strains, demonstrating significant inhibition zones compared to control compounds .

Anticancer Properties

Research indicates that quinoline derivatives can inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. This mechanism is also relevant in cancer treatment, where similar pathways are targeted. The potential anticancer activity of 3-ethyl-8-methylquinoline-2-thiol is under investigation, with preliminary results suggesting it may interfere with cancer cell proliferation .

Analytical Chemistry

Fluorescent Probes

Due to its thiol group, 3-ethyl-8-methylquinoline-2-thiol can be utilized as a fluorescent probe in analytical applications. Its ability to form complexes with metal ions makes it suitable for detecting trace amounts of heavy metals in environmental samples. The fluorescence intensity changes upon binding with specific metal ions, allowing for sensitive detection methods .

Chromatographic Applications

The compound has been applied in chromatography as a derivatizing agent for the separation and analysis of amino acids and other thiol-containing compounds. Its unique structure enhances the resolution and sensitivity of chromatographic techniques such as HPLC and GC-MS .

Materials Science

Synthesis of Nanomaterials

3-Ethyl-8-methylquinoline-2-thiol has been employed in the synthesis of novel nanomaterials, particularly those with catalytic properties. The incorporation of thiol groups into nanostructures enhances their reactivity and stability, making them suitable for applications in catalysis and sensor technology .

Corrosion Inhibition

The compound's thiol functionality provides excellent corrosion inhibition properties when applied to metal surfaces. Studies indicate that coatings containing 3-ethyl-8-methylquinoline-2-thiol significantly reduce corrosion rates in aggressive environments, such as saline solutions .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 3-ethyl-8-methylquinoline-2-thiol against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating promising potential as an antibacterial agent.

Case Study 2: Fluorescent Detection of Heavy Metals

In an environmental study, the compound was used to detect lead ions in water samples. The fluorescence intensity increased linearly with lead concentration up to 100 ppb, demonstrating its effectiveness as a fluorescent probe for environmental monitoring.

Mechanism of Action

The mechanism of action of 3-Ethyl-8-methylquinoline-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Key structural analogs are compared below based on substituent positions, functional groups, and synthetic methodologies.

Table 1: Structural Comparison of Quinoline Derivatives

Key Differences in Reactivity and Properties

Thiol vs. Thioether Groups: The free thiol in 3-Ethyl-8-methylquinoline-2-thiol is more nucleophilic and acidic (pKa ~6–8) compared to thioethers (e.g., 13a, 13b), which lack proton-donor capacity . Thiols readily form disulfide bonds or coordinate with metals, whereas thioethers are more stable under oxidative conditions.

This impacts reactivity in cross-coupling or substitution reactions .

Steric and Solubility Considerations :

Crystallographic and Solid-State Behavior

- The crystal structure of (2-Chloro-8-methylquinolin-3-yl)methanol () reveals planar molecular geometry stabilized by O–H⋯O hydrogen bonds and C–H⋯π interactions . In contrast, the thiol group in the target compound may participate in stronger S–H⋯N or S–H⋯S interactions, influencing packing efficiency and solubility.

Q & A

Q. What are the recommended synthetic routes for preparing 3-Ethyl-8-methylquinoline-2-thiol, and how can reaction selectivity be optimized?

Answer: The synthesis of quinoline derivatives often involves cyclocondensation reactions and functional group modifications. For example, ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate derivatives can be synthesized via nucleophilic addition with α-acetyl-N-arylhydrazonoyl chlorides in ethanol and triethylamine, ensuring site selectivity . For thiol group incorporation, reductive methods (e.g., NaBH₃CN for imine reduction) or thiolation via nucleophilic substitution (e.g., using thiourea or Lawesson’s reagent) are viable. Reaction selectivity is enhanced by controlling pH, temperature, and stoichiometric ratios of reagents, as demonstrated in analogous quinoline syntheses .

Q. How can spectroscopic and crystallographic techniques be employed to confirm the structure of 3-Ethyl-8-methylquinoline-2-thiol?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign signals based on substituent effects. For example, the ethyl group at position 3 and methyl at position 8 produce distinct splitting patterns and chemical shifts (δ ~1.2–1.5 ppm for ethyl CH₃, δ ~2.5 ppm for aromatic CH₃). Thiol protons (SH) may appear as broad singlets (~δ 3.5–4.5 ppm) but are often absent due to exchange broadening .

- IR : Confirm the thiol group via S–H stretch (~2550 cm⁻¹) and quinoline ring vibrations (~1600 cm⁻¹) .

- Crystallography : Use X-ray diffraction with SHELX software for refinement. Planarity of the quinoline ring and dihedral angles between substituents (e.g., ethyl/methyl groups) can be validated, as shown in studies of similar compounds .

Q. What are the key stability considerations for storing 3-Ethyl-8-methylquinoline-2-thiol, and how can degradation be mitigated?

Answer: Thiol-containing compounds are prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent light-induced degradation. Stabilizers like EDTA (to chelate metal catalysts) or antioxidants (e.g., BHT) can be added. Purity should be monitored via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of 3-Ethyl-8-methylquinoline-2-thiol derivatives with enhanced bioactivity?

Answer: Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) critical for interactions with biological targets. For example:

- Substituent effects on electron density at the thiol group influence nucleophilic reactivity.

- Methyl/ethyl groups modulate steric hindrance at the quinoline core, affecting binding to enzymes like acetylcholinesterase (relevant in Alzheimer’s research) .

Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) and correlate with computational data.

Q. What experimental strategies resolve contradictions in spectroscopic data for 3-Ethyl-8-methylquinoline-2-thiol derivatives?

Answer:

Q. How can mechanistic studies elucidate the role of 3-Ethyl-8-methylquinoline-2-thiol in catalytic or biological systems?

Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using protiated/deuterated thiol to identify rate-determining steps (e.g., proton transfer in catalysis).

- Site-Directed Mutagenesis : If targeting enzymes, mutate active-site residues to assess binding interactions.

- Spectroelectrochemistry : Monitor redox behavior of the thiol group in situ using cyclic voltammetry .

Q. What methodologies validate the purity of 3-Ethyl-8-methylquinoline-2-thiol in complex matrices (e.g., biological samples)?

Answer:

- LC-MS/MS : Use multiple reaction monitoring (MRM) for selective quantification. Optimize ionization (ESI+ for quinoline backbone).

- Isotopic Dilution : Spike samples with ¹³C-labeled internal standards to correct for matrix effects.

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crude extracts .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical (computational) and experimental structural data for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.